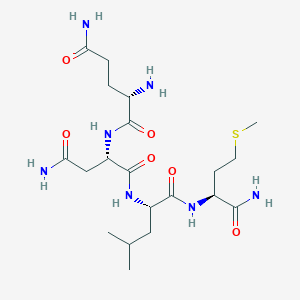
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is a synthetic peptide compound composed of four amino acids: L-glutamine, L-asparagine, L-leucine, and L-methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-methionine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-leucine) is activated and coupled to the deprotected amine group.
Repetition: Steps 2 and 3 are repeated for L-asparagine and L-glutamine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of the methionine residue to methionine sulfoxide or methionine sulfone.
Substitution: Reactions involving the substitution of functional groups on the amino acid side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic/basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Methionine sulfoxide or methionine sulfone.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Chemistry: Utilized in the development of new synthetic methodologies for peptide synthesis.
Industry: Applications in the production of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
L-Glutaminyl-L-asparaginyl-L-leucyl-L-alaninamide: Similar structure but with alanine instead of methionine.
L-Glutaminyl-L-asparaginyl-L-leucyl-L-valinamide: Similar structure but with valine instead of methionine.
Uniqueness
L-Glutaminyl-L-asparaginyl-L-leucyl-L-methioninamide is unique due to the presence of methionine, which can undergo oxidation, adding an additional layer of reactivity and potential biological activity. This makes it distinct from other similar peptides and valuable for specific research and industrial applications.
Properties
CAS No. |
90071-84-4 |
|---|---|
Molecular Formula |
C20H37N7O6S |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C20H37N7O6S/c1-10(2)8-13(19(32)25-12(17(24)30)6-7-34-3)27-20(33)14(9-16(23)29)26-18(31)11(21)4-5-15(22)28/h10-14H,4-9,21H2,1-3H3,(H2,22,28)(H2,23,29)(H2,24,30)(H,25,32)(H,26,31)(H,27,33)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
QGVWOOWVFHPLIF-XUXIUFHCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



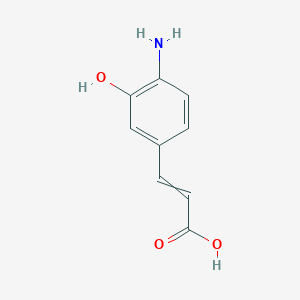

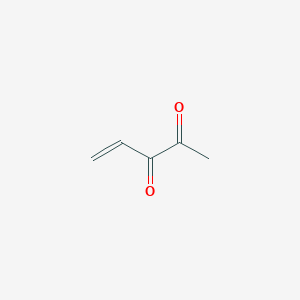
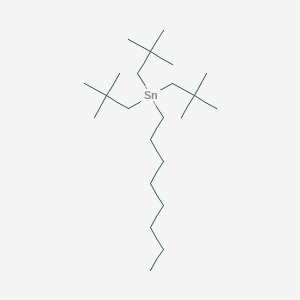
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
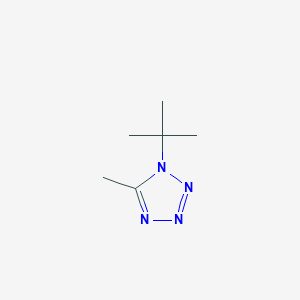
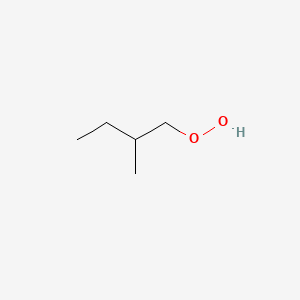
![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)

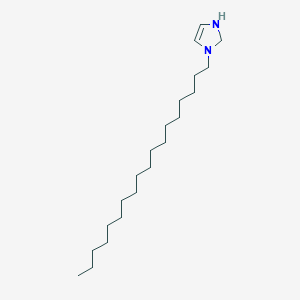
![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
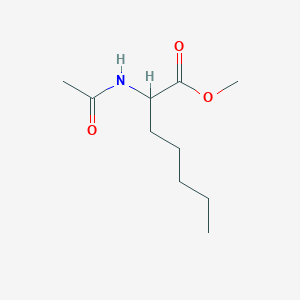
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
